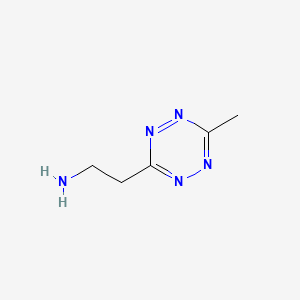
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrazines. Tetrazines are known for their unique nitrogen-rich structure, which makes them valuable in various chemical reactions and applications. This compound, in particular, has gained attention due to its stability and reactivity, making it a useful reagent in synthetic chemistry and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 6-methyl-1,2,4,5-tetrazine and ethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under an inert atmosphere to prevent oxidation.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into more reduced forms, such as dihydrotetrazines.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, conducted in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dihydrotetrazines. Substitution reactions can result in various alkyl or acyl derivatives.
Scientific Research Applications
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine involves its reactivity with strained alkenes through inverse electron demand Diels-Alder cycloaddition reactions . This reaction forms a stable covalent linkage, making it useful in various applications. The molecular targets and pathways involved include the formation of stable adducts with biomolecules, which can be utilized in labeling and imaging techniques.
Comparison with Similar Compounds
Similar Compounds
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
- Methyltetrazine-NHS ester
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
Uniqueness
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine stands out due to its superior stability compared to other tetrazine derivatives . This stability allows it to be used in a wider range of chemical transformations and long-term storage, especially in aqueous buffers . Additionally, its reactivity in click chemistry applications makes it a valuable tool in bioconjugation and material science .
Properties
Molecular Formula |
C5H9N5 |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-(6-methyl-1,2,4,5-tetrazin-3-yl)ethanamine |
InChI |
InChI=1S/C5H9N5/c1-4-7-9-5(2-3-6)10-8-4/h2-3,6H2,1H3 |
InChI Key |
HUYPLEHTOBRFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


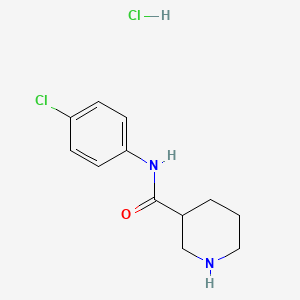
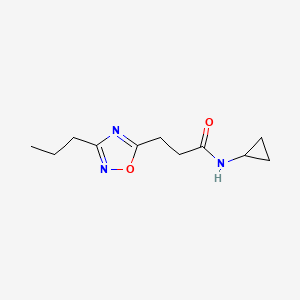
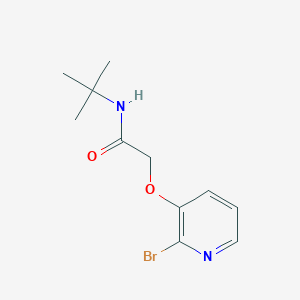
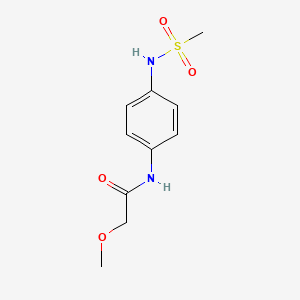
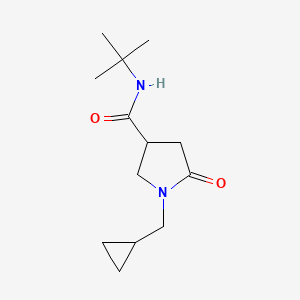
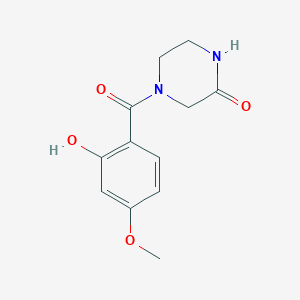

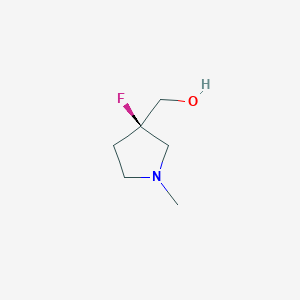

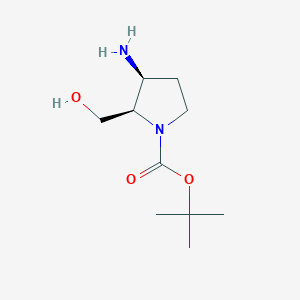
![10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B14904666.png)

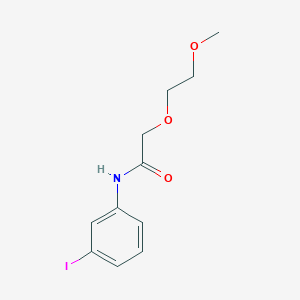
![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
